molecular formula C19H16ClN5S B2477502 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207025-47-5

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2477502
CAS No.: 1207025-47-5
M. Wt: 381.88
InChI Key: IFDMYWBMEJWMFV-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound featuring multiple heterocyclic structures, including thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorophenylthiazole and 3,4-dimethylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolylhydrazone, which is then cyclized to form the triazole ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are also employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential antimicrobial and antiproliferative properties.

  • Medicine: Studied for its possible therapeutic effects in treating diseases such as cancer and infections.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways within biological systems. It may bind to specific receptors or enzymes, leading to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of heterocyclic structures. Similar compounds include:

  • Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

  • Triazole derivatives: Often used in pharmaceuticals for their antifungal and anticancer activities.

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Properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5S/c1-11-3-8-15(9-12(11)2)25-18(21)17(23-24-25)19-22-16(10-26-19)13-4-6-14(20)7-5-13/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDMYWBMEJWMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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